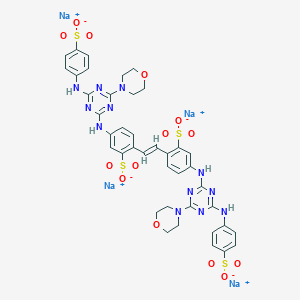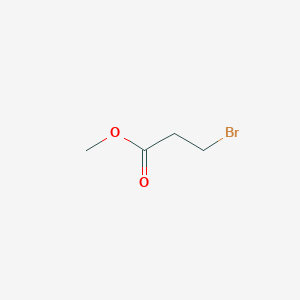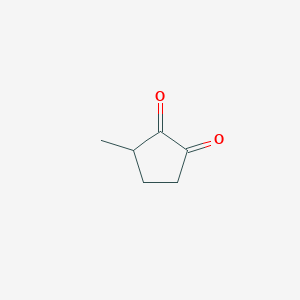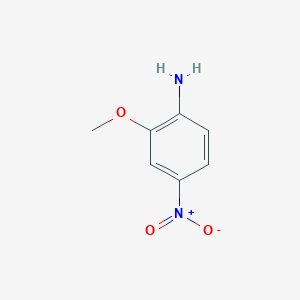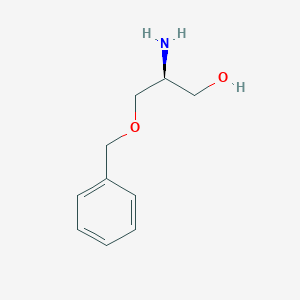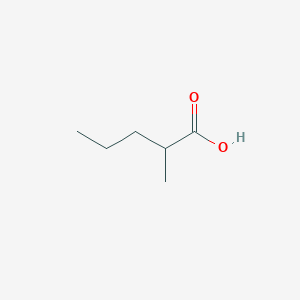
2-Methylvaleric acid
Vue d'ensemble
Description
2-Methylvaleric acid is a methyl-branched fatty acid that is pentanoic acid which carries a methyl group at position 2 . It has a role as a flavouring agent, a plant metabolite, and a fragrance . It is a branched-chain saturated fatty acid, a methyl-branched fatty acid, a monocarboxylic acid, and a short-chain fatty acid .
Synthesis Analysis
2-Methylvaleric acid is an intermediate in the synthesis of branched-chain . It can be prepared by catalytic oxidation of 2-methyl pentanealdehyde; from 2-chloropentane with sodium and CO2 under pressure; by decarboxylation of methyl propyl malonic acid .Molecular Structure Analysis
The molecular formula of 2-Methylvaleric acid is C6H12O2 . It carries a methyl group at position 2 .Chemical Reactions Analysis
2-Methylvaleric acid is involved in various chemical reactions. For instance, it is an intermediate in the synthesis of branched-chain .Physical And Chemical Properties Analysis
2-Methylvaleric acid has a molecular weight of 116.16 g/mol . It is a clear colorless liquid . It has a powerful, pungent, acrid odor. At concentrations below 10 ppm, it has an agreeable, sour, oily flavor. At higher concentrations, the flavor becomes disagreeable because it is too acidic .Applications De Recherche Scientifique
Biochemistry
Application Summary
2-Methylvaleric acid is utilized in biochemistry as an internal standard for gas chromatographic analysis of microbial end products .
Methods of Application
The compound is used in a derivatization process with benzyl chloroformate combined with GC-MS to quantify short-chain fatty acids (SCFAs) in biological samples .
Results and Outcomes
The method has shown good linearity ranging from 0.9947 to 0.9998, with intra-day and inter-day precision achieved in the range of 0.56% to 13.07%. The lower limits of detection varied from 0.1 to 5 pg .
Organic Synthesis
Application Summary
In organic synthesis, 2-Methylvaleric acid serves as an intermediate in the synthesis of branched-chain compounds .
Methods of Application
It is involved in various synthesis reactions where its branched-chain structure is pivotal for the formation of more complex organic molecules .
Results and Outcomes
The use of 2-Methylvaleric acid in synthesis pathways aids in the production of compounds with specific structural requirements for further research and development .
Pharmaceuticals
Application Summary
2-Methylvaleric acid is recognized as a pharmaceutical secondary standard and is used in quality control and calibration during drug development .
Methods of Application
It is employed as a reference material in analytical methods to ensure the accuracy and consistency of pharmaceutical products .
Results and Outcomes
As a certified reference material, it ensures the reliability of pharmaceutical testing and contributes to the maintenance of high-quality standards in medicine production .
Agriculture
Application Summary
In agriculture, 2-Methylvaleric acid is analyzed in animal feeds to study its role in digestion and cellular health as part of SCFAs .
Methods of Application
A UPC2-MS method is used for rapid analysis of SCFAs in feed samples, with 2-Methylvaleric acid being one of the analytes .
Results and Outcomes
The method reduced the chromatographic run time from 60 minutes (GC-MS) to only 12 minutes, enhancing the efficiency of feed analysis .
Food Industry
Application Summary
2-Methylvaleric acid is used as a flavoring agent and fragrance in the food industry, improving the taste or odor of food products .
Methods of Application
It is added to food products as an additive to impart a specific flavor profile or aroma .
Results and Outcomes
The compound contributes to the sensory qualities of food, enhancing consumer appeal and satisfaction .
Environmental Science
Application Summary
In environmental science, 2-Methylvaleric acid’s role is explored in the context of microbial end products and their impact on ecosystems .
Methods of Application
Gas chromatographic analysis is used to study the presence and concentration of 2-Methylvaleric acid in environmental samples .
Results and Outcomes
The analysis provides insights into the biochemical cycles and microbial activities within various environmental settings .
This analysis covers a wide range of applications, demonstrating the versatility of 2-Methylvaleric acid in scientific research and industry. Each application is distinct and contributes valuable knowledge to its respective field.
Chemical Analysis
Application Summary
2-Methylvaleric acid is used in chemical analysis as a reference compound for the calibration of analytical instruments .
Methods of Application
It is often used in mass spectrometry for the purpose of instrument calibration and to ensure the accuracy of the mass-to-charge ratio measurements .
Results and Outcomes
The use of 2-Methylvaleric acid in calibration provides a standard for comparison, ensuring the reliability of analytical results across various chemical analyses .
Plant Biology
Application Summary
As a plant metabolite, 2-Methylvaleric acid plays a role in various plant biological processes and is studied for its effects on plant growth and health .
Methods of Application
It is analyzed in plant tissues using chromatographic techniques to understand its concentration and role in plant metabolism .
Results and Outcomes
Research has shown that 2-Methylvaleric acid can influence certain pathways in plants, affecting their growth and response to environmental stressors .
Material Science
Application Summary
In material science, 2-Methylvaleric acid is investigated for its potential use in the synthesis of new materials with unique properties .
Methods of Application
It is incorporated into polymer chains or used as a starting material for the synthesis of novel compounds with desired physical and chemical characteristics .
Results and Outcomes
The incorporation of 2-Methylvaleric acid into materials has led to the development of products with improved durability, flexibility, or other specific traits .
Flavor and Fragrance Industry
Application Summary
2-Methylvaleric acid is utilized as a flavoring agent and fragrance, contributing to the sensory qualities of consumer products .
Methods of Application
It is added to formulations to achieve a particular scent or taste profile, often in combination with other compounds .
Results and Outcomes
The addition of 2-Methylvaleric acid enhances the overall appeal of products, leading to increased consumer satisfaction and marketability .
Environmental Monitoring
Application Summary
2-Methylvaleric acid is monitored in environmental samples to assess its impact on ecosystems and to track pollution sources .
Methods of Application
Environmental samples are analyzed using gas chromatography to detect and quantify the presence of 2-Methylvaleric acid .
Results and Outcomes
This monitoring helps in understanding the distribution and potential effects of 2-Methylvaleric acid in the environment, aiding in the development of management strategies .
Research and Development
Application Summary
2-Methylvaleric acid is used in R&D for the development of new chemical processes and products .
Methods of Application
It serves as a building block in synthetic chemistry, allowing researchers to explore new reactions and synthesize novel compounds .
Results and Outcomes
The use of 2-Methylvaleric acid in R&D has led to advancements in chemical synthesis techniques and the discovery of new molecules with potential applications .
These additional applications further illustrate the diverse roles that 2-Methylvaleric acid plays in scientific research and industrial applications. Each application contributes to advancements in its respective field, showcasing the compound’s importance and versatility.
Fermentation Processes
Application Summary
2-Methylvaleric acid has been identified as a new volatile compound produced during the solid-state fermentation of vine tea using the medicinal fungus Poria cocos .
Methods of Application
The fermentation process involves the biotransformation of vine tea to improve its taste and quality, with 2-Methylvaleric acid contributing to the rich, delicate fragrance of fruits .
Results and Outcomes
The presence of 2-Methylvaleric acid in the fermented product has been associated with an enhanced sensory experience, and the content of linolenic acid in the tea increased significantly, indicating an improvement in the nutritional profile .
Nutritional Studies
Application Summary
2-Methylvaleric acid is studied for its role as a methyl-branched fatty acid in various nutritional applications, including its impact on metabolic processes .
Methods of Application
Nutritional studies often involve the analysis of fatty acid profiles in food products or biological samples, with 2-Methylvaleric acid serving as a marker for certain metabolic pathways .
Results and Outcomes
Such studies can provide insights into the dietary requirements and the metabolic effects of branched-chain fatty acids like 2-Methylvaleric acid on health .
Chemical Property Analysis
Application Summary
2-Methylvaleric acid’s chemical properties, such as boiling point and solubility, are analyzed to understand its behavior in various industrial and research settings .
Methods of Application
Standard laboratory techniques like non-aqueous acid-base titration and gas chromatography are used to determine these properties .
Results and Outcomes
The data obtained from these analyses are crucial for the proper handling, storage, and application of 2-Methylvaleric acid in different contexts .
Safety And Hazards
2-Methylvaleric acid is combustible and causes severe skin burns and eye damage . It is advised against food, drug, pesticide, or biocidal product use . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers There are several papers relevant to 2-Methylvaleric acid. For instance, a 2018 review titled “RIFM fragrance ingredient safety assessment, 2-Methylvaleric acid, CAS Registry Number 97-61-0” discusses the safety assessment of 2-Methylvaleric acid . Another paper titled “Science and Technology of a Low-Energy Solar Neutrino Spectrometer (LENS) and Development of the MiniLENS Underground Prototype” was published in 2010 . A 1974 paper titled “Quantitative gas-chromatographic determination of short-chain fatty acids in aqueous samples” discusses the use of 2-Methylvaleric acid in gas chromatographic analysis .
Propriétés
IUPAC Name |
2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.922 | |
| Record name | 2-Methylvaleric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
| Record name | 2-Methylvaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylvaleric acid | |
CAS RN |
97-61-0, 27936-41-0, 22160-39-0 | |
| Record name | 2-Methylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






